![molecular formula C25H18O2 B14179099 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-89-5](/img/structure/B14179099.png)
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of naphthopyrans, which are characterized by their photochromic properties, meaning they can change color when exposed to light. The compound’s structure includes a naphthalene ring fused with a pyran ring, and it is substituted with phenyl groups, enhancing its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of naphthol with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, forming the naphthopyran ring system .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthopyrans .
科学的研究の応用
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of photochromic lenses and other optical devices.
作用機序
The mechanism of action of 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This process involves the formation of a colored merocyanine form, which can revert to the original colorless form in the absence of light. The excited singlet and triplet states play crucial roles in this photochromic mechanism .
類似化合物との比較
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties but different substitution patterns.
1H-Naphtho[2,3-c]pyran-4-ol: A related compound with hydroxyl substitution, affecting its reactivity and applications.
1H-Naphtho[2,3-c]pyran, 3,4-dihydro-5,10-dimethoxy-: A derivative with methoxy groups, influencing its electronic properties and stability.
Uniqueness
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its specific substitution pattern with phenyl groups, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring robust photochromic materials .
特性
CAS番号 |
923026-89-5 |
|---|---|
分子式 |
C25H18O2 |
分子量 |
350.4 g/mol |
IUPAC名 |
1,10-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)24-21(22)15-19-13-7-8-14-20(19)23(24)17-9-3-1-4-10-17/h1-15,25H,16H2 |
InChIキー |
LBNBRVYITCYHAO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=CC3=CC=CC=C3C(=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
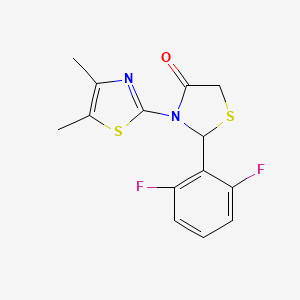
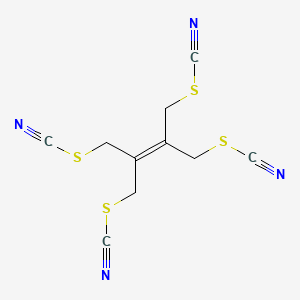
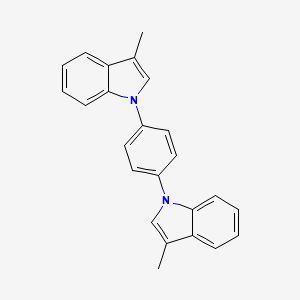
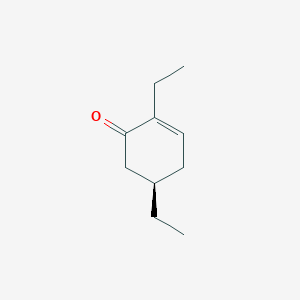
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)

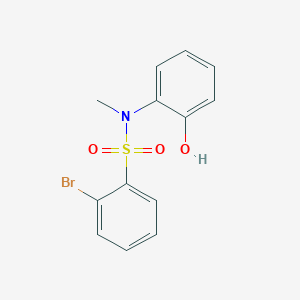

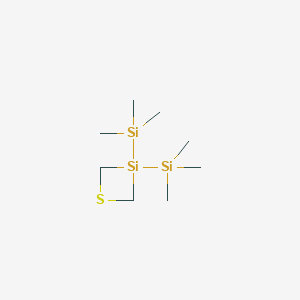
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
